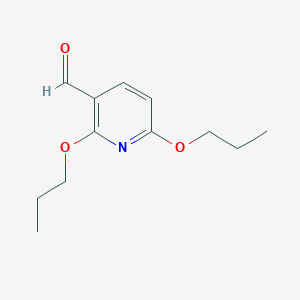![molecular formula C12H13ClF3IO B12527900 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide CAS No. 653578-52-0](/img/structure/B12527900.png)
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nucleophilic Substitution:
Ether Formation: The phenoxy group is introduced by reacting the benzene derivative with a suitable phenol derivative.
Iodination: Finally, the iodide group is introduced through a halogen exchange reaction, typically using sodium iodide in acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the phenoxy group to a phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc amalgam, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can produce a thioether derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Scientific Research Applications
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropylbenzene: Similar structure but lacks the phenoxy and iodide groups.
2-Chloro-4-(3,3,3-trifluoropropyl)phenol: Contains the phenol group instead of the phenoxy group.
3,3,3-Trifluoropropyl iodide: Lacks the aromatic ring and phenoxy group.
Uniqueness
3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoropropyl group enhances its stability and lipophilicity, while the phenoxy and iodide groups provide versatile sites for further chemical modifications.
Properties
CAS No. |
653578-52-0 |
|---|---|
Molecular Formula |
C12H13ClF3IO |
Molecular Weight |
392.58 g/mol |
IUPAC Name |
2-chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C12H13ClF3IO/c13-10-8-9(4-5-12(14,15)16)2-3-11(10)18-7-1-6-17/h2-3,8H,1,4-7H2 |
InChI Key |
SZPXLTPDVMBBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)OCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
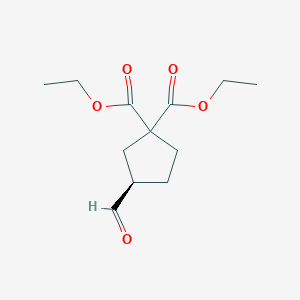


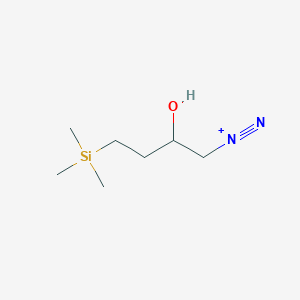

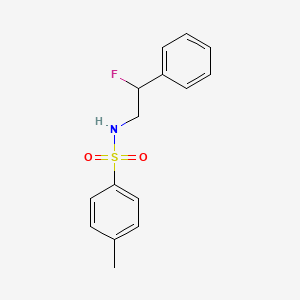
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
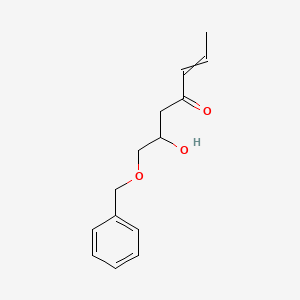
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
